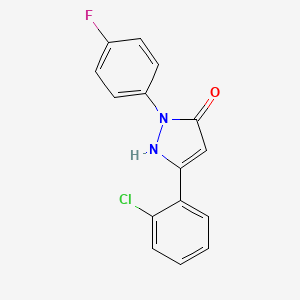

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-2-(4-fluorophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-13-4-2-1-3-12(13)14-9-15(20)19(18-14)11-7-5-10(17)6-8-11/h1-9,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPQGHVSODMQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol typically involves the reaction of 2-chlorobenzaldehyde with 4-fluorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of hydrazines or amines.

Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in the replacement of the chlorine or fluorine atoms with other functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Trends :

- Electron-withdrawing groups (e.g., -Cl, -F, -Br) at para positions enhance bioactivity by increasing electrophilicity and binding affinity .

- Methoxy groups (-OCH3) reduce potency due to decreased electronegativity and steric hindrance .

- Ortho-substitutions (e.g., 2-Cl) improve steric interactions with target enzymes, as seen in the pyrazole derivative .

Structural Isostructurality

Isostructural compounds with halogen substitutions exhibit similar crystallographic properties but distinct bioactivities:

Table 2: Crystallographic Comparison of Isostructural Compounds

Insights :

- The perpendicular orientation of one fluorophenyl group in these structures may influence molecular recognition in enzyme binding .

Biological Activity

3-(2-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol, a pyrazole derivative, has gained attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C15H11ClFN3

- Molecular Weight : 287.72 g/mol

- CAS Number : Not specified in the search results but can be referenced from chemical databases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

The compound exhibits growth inhibition properties, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Pyrazole compounds are recognized for their anti-inflammatory effects. In vitro studies have shown that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

These results indicate that pyrazole derivatives could serve as effective anti-inflammatory agents comparable to established drugs like dexamethasone.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in inflammation and cancer cell proliferation. The compound is believed to inhibit key enzymes and receptors associated with tumor growth and inflammatory responses.

Key Enzymes and Pathways

- Aurora-A Kinase : Inhibition of this kinase is linked to reduced cell proliferation in cancer models.

- Cyclooxygenase (COX) : Pyrazole derivatives often exhibit COX inhibition, contributing to their anti-inflammatory properties.

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives, including the target compound.

- Study on Anticancer Activity :

- Study on Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, reacting 4-fluorophenylhydrazine with a β-keto ester bearing a 2-chlorophenyl group under acidic conditions (e.g., acetic acid) typically yields the pyrazole core. Optimization of temperature (80–100°C) and solvent (ethanol or DMF) is critical to minimize side products like regioisomers .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is often required. Yields range from 40–70% depending on substituent electronic effects .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Techniques :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.0 ppm) and hydroxyl protons (δ ~10–12 ppm, broad). 19F NMR can confirm the para-fluorophenyl group (δ ~-115 ppm) .

- X-ray Crystallography : Use SHELXL for refinement. For example, a related pyrazole derivative (C15H11ClFN3) showed a dihedral angle of 85.3° between the chlorophenyl and fluorophenyl rings, critical for understanding steric effects .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Solubility Profile : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility in ethanol is ~5 mg/mL at 25°C.

- Experimental Design : Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity). For crystallography, slow evaporation from ethanol/water mixtures is recommended .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, and how can they be resolved?

- Challenges :

- Disorder in Aromatic Rings : Observed in derivatives with bulky substituents. Mitigate by collecting data at low temperature (100 K) and using TWINABS for absorption corrections .

- Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds (O-H···N), stabilizing the enol tautomer. SHELXL’s DFIX command can refine these interactions .

- Validation : Compare bond lengths (e.g., C-O ~1.36 Å) with literature values for pyrazol-5-ol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.